5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole
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Overview
Description
5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole is a compound of significant interest due to its diverse potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure combines a benzimidazole core with a piperidinyl sulfonyl group and a dimethylpyrimidinyl moiety, conferring unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole typically involves several key steps:
Formation of the Benzimidazole Core: : This is achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
Introduction of the Piperidinyl Group: : Through nucleophilic substitution, the piperidine ring is introduced using suitable alkylating agents.
Attachment of the Dimethylpyrimidinyl Moiety: : This involves a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
On an industrial scale, these methods are optimized to ensure high yields and purity. Automation and continuous flow processes are often employed to enhance efficiency and scalability. Catalysts, solvents, and other reaction conditions are carefully chosen to minimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can yield amines from the nitro groups present in the structure.
Substitution: : Various substitution reactions can occur on the benzimidazole and pyrimidine rings, facilitating the modification of the compound for specific applications.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen are common.
Substitution: : Halides and nucleophiles in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation typically produces sulfoxides or sulfones, while reduction yields amines. Substitution reactions provide various derivatives, allowing for the exploration of structure-activity relationships.
Scientific Research Applications
Chemistry: : Utilized as a building block for complex molecules.
Biology: : Investigated for its ability to modulate biological pathways.
Medicine: : Explored as a potential therapeutic agent in treating diseases, including infections and cancer.
Industry: : Used in the development of new materials and as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. These may include enzymes, receptors, and other proteins involved in critical biological pathways. Its mechanism often involves binding to these targets, thereby inhibiting or modulating their activity.
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-mercaptobenzimidazole
albendazole
omeprazole
Each of these compounds shares the benzimidazole core but differs significantly in their functional groups and, consequently, their applications and mechanisms of action.
Properties
IUPAC Name |
6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-13-14(2)20-11-23-19(13)27-10-15-5-7-24(8-6-15)28(25,26)16-3-4-17-18(9-16)22-12-21-17/h3-4,9,11-12,15H,5-8,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNISEONINQCXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=CN4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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